molecular formula C22H19N3O3 B11675009 N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B11675009
M. Wt: 373.4 g/mol
InChI Key: LFQUWCPPTGGCSW-UHFFFAOYSA-N
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Description

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide is a complex organic compound that features a benzamide core linked to an oxazolo-pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the oxazolo-pyridine core. One common method involves the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous DMF, followed by cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide stands out due to its unique combination of an oxazolo-pyridine core with a benzamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C22H19N3O3/c1-14(2)27-18-10-8-15(9-11-18)21(26)24-17-6-3-5-16(13-17)22-25-20-19(28-22)7-4-12-23-20/h3-14H,1-2H3,(H,24,26)

InChI Key

LFQUWCPPTGGCSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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